molecular formula C17H12O2S B14959555 7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione

7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione

Cat. No.: B14959555
M. Wt: 280.3 g/mol
InChI Key: HXWKSPWEYUIQNK-UHFFFAOYSA-N
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Description

7,10-Dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione is a sulfur-containing heterocyclic compound featuring a fused benzo-furochromene scaffold. The thione group (C=S) at the 5-position distinguishes it from oxygenated analogs (e.g., chromen-5-ones). Its structural complexity arises from the fused aromatic system, methyl substituents at positions 7 and 10, and the electron-rich thione moiety, which may enhance reactivity and biological interactions compared to ketone analogs .

Properties

Molecular Formula

C17H12O2S

Molecular Weight

280.3 g/mol

IUPAC Name

7,10-dimethyl-[1]benzofuro[6,5-c]isochromene-5-thione

InChI

InChI=1S/C17H12O2S/c1-9-8-18-15-10(2)16-14(7-13(9)15)11-5-3-4-6-12(11)17(20)19-16/h3-8H,1-2H3

InChI Key

HXWKSPWEYUIQNK-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C4=CC=CC=C4C(=S)O3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory procedures to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors and advanced purification techniques to maintain the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound .

Scientific Research Applications

7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione has several applications in scientific research:

Mechanism of Action

The mechanism by which 7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. These interactions could involve binding to enzymes or receptors, leading to modulation of biochemical processes .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Scaffold Modifications

Furo[3,2-g]chromene Derivatives

Compounds such as 2-benzoyl-3-(4-methoxyphenyl)-6,7-dihydro-5H-furo[3,2-g]chromene (compound 5a, ) share the furochromene backbone but differ in substituents and functional groups. Key distinctions:

  • Substituent Effects : The para-methoxy group on the phenyl ring at C3 in compound 5a enhances cytotoxicity, while methyl (5c) or chloro (5e) groups reduce activity due to steric hindrance .
  • Conformational Analysis : X-ray crystallography reveals a half-chair conformation of the pyran ring and coplanarity of the fused furochromene system in compound 5a, which likely optimizes binding to cellular targets .
Benzo[c]furochromene Derivatives

The commercial compound 7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one () shares the benzo-fused scaffold but replaces the thione with a ketone (C=O). Key differences:

  • Substituent Positioning : Methyl groups at positions 7 and 10 may reduce steric bulk compared to the 7,9,10-trimethyl analog, possibly improving solubility or target accessibility.
Cytotoxicity
  • Potency : Compound 5a (furochromene derivative) exhibits IC₅₀ values in the low micromolar range against U2OS-EGFP-4F12G cells, attributed to its para-methoxy substituent .
  • Thione vs.
Kinase Inhibition

The 9-methoxy-4-(3-methyl-2-oxo-butoxy)-furo[3,2-g]chromane-7-one () inhibits p38 MAPK and JNK, suggesting that methoxy and alkoxy substituents on the furochromene core are critical for kinase binding. The thione derivative’s electron-withdrawing properties may further modulate kinase affinity .

Biological Activity

7,10-Dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique fused ring structure that includes a benzene ring, a furan ring, and a thione moiety. This structural configuration is believed to contribute to its biological activity. The compound can undergo various chemical reactions including oxidation and substitution, which may modify its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Research indicates that it may modulate enzyme activity and influence various signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors influencing neurotransmitter release and cellular signaling.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in HepG2 liver cancer cells by arresting the cell cycle at the S phase .
  • Anti-inflammatory Properties : The compound has been investigated for its potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Antimicrobial Activity : Some derivatives of this compound have demonstrated antimicrobial properties against specific pathogens, indicating potential applications in infection control .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

StudyFindings
Antitumor Activity The compound showed an inhibition rate of over 99% against A549 (lung cancer) and HepG2 (liver cancer) cell lines with IC50 values ranging from 6.92 to 8.99 μM .
Mechanism Exploration Research indicated that the compound induces apoptosis through specific pathways involving caspases and cell cycle regulation mechanisms .
Antimicrobial Testing Derivatives exhibited promising activity against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like ampicillin .

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